molecular formula C13H20O2 B2751808 [4-(Hexyloxy)phenyl]methanol CAS No. 3256-38-0

[4-(Hexyloxy)phenyl]methanol

Cat. No. B2751808
Key on ui cas rn: 3256-38-0
M. Wt: 208.301
InChI Key: XGKWWRJIRRINEJ-UHFFFAOYSA-N
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Patent
US07671033B2

Procedure details

This molecule was synthesized following the same general procedure as that for the preparation of 4-ethoxybenzyl chloride; thionyl chloride (7.17 g, 60.3 mmol), 4-hexyloxybenzyl alcohol (11.3 g, 54.3 mmol), CH2Cl2 (150 mL).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.17 g
Type
reactant
Reaction Step Two
Quantity
11.3 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][Cl:9])=[CH:6][CH:5]=1)[CH3:2].S(Cl)(Cl)=O.[CH2:16](OC1C=CC(CO)=CC=1)[CH2:17][CH2:18][CH2:19]CC>C(Cl)Cl>[CH2:1]([O:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][Cl:9])=[CH:6][CH:5]=1)[CH2:2][CH2:16][CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC=C(CCl)C=C1
Step Two
Name
Quantity
7.17 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
11.3 g
Type
reactant
Smiles
C(CCCCC)OC1=CC=C(CO)C=C1
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This molecule was synthesized

Outcomes

Product
Name
Type
Smiles
C(CCCCC)OC1=CC=C(CCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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